molecular formula C15H14BrF B040121 4-Bromo-2-fluoro-4'-propylbiphenyl CAS No. 116831-33-5

4-Bromo-2-fluoro-4'-propylbiphenyl

Cat. No. B040121
CAS RN: 116831-33-5
M. Wt: 293.17 g/mol
InChI Key: DNXBMIIAWYFUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-fluoro-4'-propylbiphenyl is a chemical compound that belongs to the family of biphenyls. It is commonly used in scientific research as a tool for studying the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-4'-propylbiphenyl is not fully understood. However, it is believed to interact with various receptors and enzymes in the body, leading to changes in physiological and biochemical processes. It is also believed to have an inhibitory effect on certain enzymes, which may be useful in the development of new drugs.
Biochemical and Physiological Effects:
4-Bromo-2-fluoro-4'-propylbiphenyl has been shown to have a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on various enzymes, including cytochrome P450, which is involved in the metabolism of many drugs. It has also been shown to have anti-inflammatory and neuroprotective effects, which may be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Bromo-2-fluoro-4'-propylbiphenyl is its high purity and stability, which makes it an ideal reference compound for drug discovery and development programs. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of 4-Bromo-2-fluoro-4'-propylbiphenyl is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are many future directions for the use of 4-Bromo-2-fluoro-4'-propylbiphenyl in scientific research. One area of interest is the development of new drugs that target specific enzymes and receptors in the body. Another area of interest is the development of new analytical techniques for the detection and quantification of various compounds. Finally, there is also interest in the use of 4-Bromo-2-fluoro-4'-propylbiphenyl in the development of new materials with unique properties and applications.
Conclusion:
In conclusion, 4-Bromo-2-fluoro-4'-propylbiphenyl is a valuable tool for scientific research. Its high purity and stability make it an ideal reference compound for drug discovery and development programs. Its wide range of biochemical and physiological effects make it useful in the study of various compounds. While there are some limitations to its use, there are many future directions for the use of 4-Bromo-2-fluoro-4'-propylbiphenyl in scientific research.

Scientific Research Applications

4-Bromo-2-fluoro-4'-propylbiphenyl is widely used in scientific research as a tool for studying the biochemical and physiological effects of various compounds. It is often used as a reference compound in drug discovery and development programs. It is also used in the development of new analytical techniques for the detection and quantification of various compounds.

properties

CAS RN

116831-33-5

Molecular Formula

C15H14BrF

Molecular Weight

293.17 g/mol

IUPAC Name

4-bromo-2-fluoro-1-(4-propylphenyl)benzene

InChI

InChI=1S/C15H14BrF/c1-2-3-11-4-6-12(7-5-11)14-9-8-13(16)10-15(14)17/h4-10H,2-3H2,1H3

InChI Key

DNXBMIIAWYFUQJ-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

29 g of 2-fluoro-4-bromo-4'-propionylbiphenyl was dissolved in 72 ml of trifluoroacetic acid and stirred. 24 g of triethylsilane was dropwise added thereto at room temperature over a period of 30 minutes. After this was stirred for 2 hours, 900 ml of an aqueous saturated sodium hydrogencarbonate solution was dropwise added thereto so that the excess trifluoroacetic acid was decomposed. This was extracted with chloroform and then washed three times with water, and chloroform was removed by distillation. The residue was distilled under reduced pressure (b.p. 140° to 145° C./2 mmHg) to obtain 23.4 g of 2-fluoro-4-bromo-4'-propylbiphenyl.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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